1-(2-Carboxyethyl)-4-methylpyridinium bromide
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Overview
Description
1-(2-Carboxyethyl)-4-methylpyridinium bromide is a quaternary ammonium compound with a pyridinium core It is characterized by the presence of a carboxyethyl group at the 1-position and a methyl group at the 4-position of the pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyethyl)-4-methylpyridinium bromide typically involves the quaternization of 4-methylpyridine with 3-bromopropionic acid. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Carboxyethyl)-4-methylpyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out in polar solvents like water or methanol.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-(2-Carboxyethyl)-4-methylpiperidine.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
1-(2-Carboxyethyl)-4-methylpyridinium bromide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 1-(2-Carboxyethyl)-4-methylpyridinium bromide involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death.
Comparison with Similar Compounds
Similar Compounds
1-(2-Carboxyethyl)-4,4’-bipyridinium bromide: Similar structure but with an additional pyridinium ring.
1-(2-Carboxyethyl)-4-ethylpyridinium bromide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-(2-Carboxyethyl)-4-methylpyridinium bromide is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties. Its ability to act as a phase transfer catalyst and its potential antimicrobial activity set it apart from other similar compounds.
Properties
IUPAC Name |
3-(4-methylpyridin-1-ium-1-yl)propanoic acid;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.BrH/c1-8-2-5-10(6-3-8)7-4-9(11)12;/h2-3,5-6H,4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYBFCGHCBURBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CCC(=O)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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